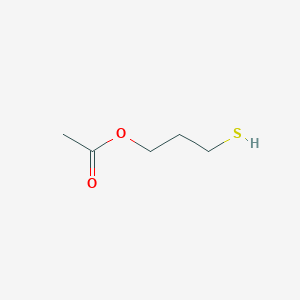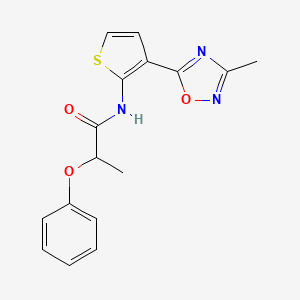
3,3-Difluoro-7-(iodomethyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Difluoro-7-(iodomethyl)azepan-2-one, also known as DFIAM, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains both fluorine and iodine atoms in its structure. DFIAM has been studied for its potential as a tool for chemical biology research, particularly in the area of protein labeling.
Scientific Research Applications
Azepanium Ionic Liquids
A study by Belhocine et al. (2011) introduced a new family of room temperature ionic liquids derived from azepane, a seven-member alicyclic secondary amine. These ionic liquids were synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by quaternisation reactions. The resulting azepanium salts exhibited wide electrochemical windows, making them promising alternatives to volatile organic compounds in electrolytes (Belhocine et al., 2011).
Electrophilic Reagents for Trifluoromethylthiolation
Research by Shao et al. (2015) focused on the development of shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents. These reagents enable the easy installation of the trifluoromethylthio group into drug molecules at a late stage of drug development, highlighting the importance of incorporating fluorine atoms for enhancing drug molecule's properties (Shao et al., 2015).
Radical Chemistry with Iodine(III) Reagents
Wang and Studer (2017) discussed the radical reactivity of hypervalent iodine(III) compounds, which are valuable for constructing various bonds in organic chemistry. Their work underlines the utility of these reagents in enabling reactions that form C–CF3, X–CF3, and other fluorinated motifs, which are highly relevant for developing new materials and pharmaceuticals (Wang & Studer, 2017).
Synthesis of Fluorinated Heterocycles
Ding et al. (2002) provided a methodology for synthesizing 9-trifluoromethylated triazolo[1,5-a]azepine derivatives, demonstrating the potential of fluorinated compounds in creating complex heterocyclic structures. This synthesis pathway showcases the application of fluorine chemistry in generating novel compounds with potential pharmacological activities (Ding et al., 2002).
Photochemical Isomerization of Fluorinated Compounds
Barlow et al. (1982) explored the photochemical isomerization of hexafluoro-1H-azepines to produce hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes. This work demonstrates the utility of photochemistry in manipulating fluorinated cyclic compounds, which could have implications for developing novel materials and pharmaceuticals (Barlow et al., 1982).
properties
IUPAC Name |
3,3-difluoro-7-(iodomethyl)azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2INO/c8-7(9)3-1-2-5(4-10)11-6(7)12/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEPHLKSQRXGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C(C1)(F)F)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-7-(iodomethyl)azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

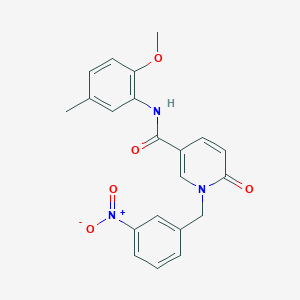

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2703178.png)
![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
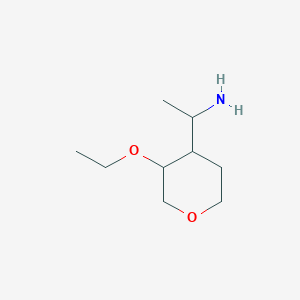
![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2703191.png)
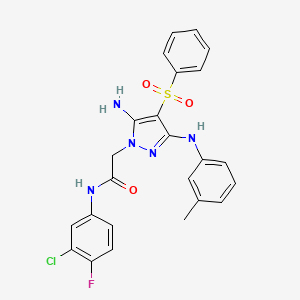
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)

